molecular formula C6H2BrCl2FO2S B13185899 5-Bromo-2,4-dichlorobenzene-1-sulfonyl fluoride

5-Bromo-2,4-dichlorobenzene-1-sulfonyl fluoride

Cat. No.: B13185899
M. Wt: 307.95 g/mol
InChI Key: NROQEHZXMGMQON-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dichlorobenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H2BrCl2SO2F It is a derivative of benzene, substituted with bromine, chlorine, and sulfonyl fluoride groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,4-dichlorobenzene-1-sulfonyl fluoride typically involves the sulfonylation of 5-Bromo-2,4-dichlorobenzene.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,4-dichlorobenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-2,4-dichlorobenzene-1-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-dichlorobenzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in the design of enzyme inhibitors, where the compound can form covalent bonds with active site residues, thereby inhibiting enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2,4-dichlorobenzene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity compared to its sulfonyl chloride analogs. This makes it particularly useful in applications requiring selective nucleophilic substitution reactions .

Properties

Molecular Formula

C6H2BrCl2FO2S

Molecular Weight

307.95 g/mol

IUPAC Name

5-bromo-2,4-dichlorobenzenesulfonyl fluoride

InChI

InChI=1S/C6H2BrCl2FO2S/c7-3-1-6(13(10,11)12)5(9)2-4(3)8/h1-2H

InChI Key

NROQEHZXMGMQON-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)Cl)S(=O)(=O)F

Origin of Product

United States

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